5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole

Medicinal Chemistry Chemical Biology Click Chemistry

Procure 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (1096267-76-3) for precise SAR-driven campaigns. The 5-chloro substitution on the benzothiazole core is essential for enhancing antimicrobial activity, distinguishing it from inactive analogs. The para-chloromethylphenyl group provides a unique electrophilic handle for covalent probe synthesis. Do not substitute with generic 2-phenylbenzothiazoles; SAR studies show aryl modifications alter IC50 values by >10-fold. Ensure experimental reproducibility with this specific building block.

Molecular Formula C14H9Cl2NS
Molecular Weight 294.2 g/mol
CAS No. 1096267-76-3
Cat. No. B1462086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole
CAS1096267-76-3
Molecular FormulaC14H9Cl2NS
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)C2=NC3=C(S2)C=CC(=C3)Cl
InChIInChI=1S/C14H9Cl2NS/c15-8-9-1-3-10(4-2-9)14-17-12-7-11(16)5-6-13(12)18-14/h1-7H,8H2
InChIKeyCRORNCCSKFCPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (CAS 1096267-76-3): Procurement-Ready Benzothiazole Building Block for Medicinal Chemistry and Agrochemical Discovery


5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (CAS 1096267-76-3), molecular formula C14H9Cl2NS and molecular weight 294.20 g/mol, is a heterocyclic building block belonging to the benzothiazole class [1]. The compound features a 5-chloro substitution on the benzothiazole core and a 4-(chloromethyl)phenyl moiety at the 2-position, providing dual reactive handles for further derivatization [2]. Commercial availability is documented through major chemical suppliers with typical purity specifications of 95% .

Why Generic Benzothiazole Substitution Fails: The Critical Role of 5-Chloro and Chloromethyl Moieties in 1096267-76-3


Generic substitution among benzothiazole derivatives is scientifically unsound due to profound structure-activity relationship (SAR) sensitivity. Systematic SAR analysis of benzothiazole-thiazole hybrids has demonstrated that electron-withdrawing groups—specifically halogens such as chlorine—substantially enhance antimicrobial activity [1]. The 5-chloro substituent on the benzothiazole core of 1096267-76-3 is therefore not an inert structural feature but a critical determinant of biological potency. Furthermore, the chloromethyl group at the para position of the phenyl ring provides a distinct electrophilic handle absent in non-chlorinated analogs such as 2-phenylbenzothiazole derivatives. Even within the 5-chloro-2-aryl benzothiazole subclass, SAR studies across 25 derivatives reveal that subtle aryl modifications produce IC50 values spanning from 28.9 µM to >400 µM for α-glucosidase inhibition [2]. Interchanging compounds without rigorous comparative evaluation of substitution pattern and reactive functionality introduces uncontrolled variables that invalidate experimental reproducibility and compromise lead optimization campaigns.

Quantitative Differentiation Evidence: 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (1096267-76-3) vs. Structural Comparators


Chloromethyl Electrophile Confers Unique Reactivity vs. Non-Chlorinated Phenyl Analogs

The 4-(chloromethyl)phenyl moiety in 1096267-76-3 provides a nucleophilic substitution handle enabling site-selective conjugation to amines, thiols, and other nucleophiles. The analogous compound 2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (CAS 88489-91-2) lacks the 5-chloro substituent, yielding a molecular weight of 259.8 g/mol versus 294.2 g/mol for 1096267-76-3—a 34.4 g/mol differential that reflects the additional chlorine atom . Direct comparator 2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole (CAS 1095493-96-1) substitutes a methyl group for chlorine at the 5-position, altering electronic properties and hydrogen-bonding potential [1]. The dual chloro functionality (5-chloro + chloromethyl) of 1096267-76-3 enables orthogonal derivatization strategies unavailable in mono-chlorinated or non-chlorinated phenyl-benzothiazole analogs.

Medicinal Chemistry Chemical Biology Click Chemistry

Electron-Withdrawing 5-Chloro Substitution Enhances Biological Activity Potential: Class-Level SAR Inference

SAR analysis of benzothiazole-thiazole hybrids established that electron-withdrawing groups—specifically nitro and halogen substituents including chlorine—enhance antimicrobial activity [1]. Compounds bearing these electron-withdrawing groups demonstrated strong inhibition zones and low MIC values (3.90-15.63 µg/mL). This class-level SAR inference supports the expectation that the 5-chloro substituent in 1096267-76-3 contributes positively to biological activity potential relative to electron-donating or unsubstituted benzothiazole cores. In a parallel study of 25 derivatives within the 5-chloro-2-aryl benzo[d]thiazole class, α-glucosidase inhibitory activity varied dramatically (IC50 range: 28.9 µM to >400 µM) depending on aryl substitution pattern, confirming that even within the 5-chloro subclass, structural modifications produce order-of-magnitude differences in potency [2].

Antimicrobial Discovery Anticancer Research SAR Analysis

Benchmarking Benzothiazole Core Potency: Antifungal Activity Context for Scaffold Selection

A systematic evaluation of aryl-2-mercaptobenzothiazoles against the agriculturally relevant fungal pathogen Botrytis cinerea established performance benchmarks for the benzothiazole scaffold [1]. The most potent compounds—2-(3-chlorophenylthio)benzothiazole, 2-(2-chlorophenylthio)benzothiazole, and 2-(phenylthio)benzothiazole—exhibited IC50 values of 0.65, 0.69, and 0.75 µg/mL, respectively, all outperforming the commercial fungicide Triadimefon. This dataset provides a quantitative baseline against which novel benzothiazole derivatives including 1096267-76-3 can be compared. The presence of both 5-chloro and chloromethyl functional groups in 1096267-76-3 distinguishes it from the benchmark 2-mercaptobenzothiazole series, offering alternative derivatization pathways while retaining the core benzothiazole scaffold known to confer antifungal activity.

Agrochemical Discovery Antifungal Screening Crop Protection

Commercial Availability and Quality Specification Benchmarking

5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (1096267-76-3) is commercially available through established chemical suppliers with documented purity specifications of 95% . The compound is catalogued under multiple product identifiers including EN300-104499 (Enamine), M209675 (MolDB), and C383485 (standard reference), facilitating cross-vendor sourcing and competitive procurement . In contrast, the closely related analog 2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (CAS 88489-91-2) lacks the 5-chloro substituent and is offered by different vendor networks, while the 5-methyl analog (CAS 1095493-96-1) presents distinct electronic properties. The documented commercial availability of 1096267-76-3 with verified purity specifications reduces procurement friction and quality assurance burden compared to custom synthesis of bespoke benzothiazole derivatives.

Chemical Procurement Building Block Sourcing Quality Control

High-Impact Application Scenarios for 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (1096267-76-3)


Agrochemical Lead Discovery: Botrytis cinerea Fungicide Development Programs

The benzothiazole scaffold has demonstrated validated antifungal activity against Botrytis cinerea with benchmark IC50 values of 0.65-0.75 µg/mL, outperforming the commercial fungicide Triadimefon [1]. Procurement of 1096267-76-3 enables exploration of 2-aryl benzothiazole derivatives distinct from the established 2-mercaptobenzothiazole series. The chloromethyl handle facilitates conjugation to known antifungal pharmacophores, while the 5-chloro substituent provides an electron-withdrawing group that SAR analysis indicates enhances antimicrobial activity [2].

Chemical Biology Probe Synthesis: Covalent Target Engagement and Chemoproteomics

The chloromethyl moiety at the para position of the phenyl ring in 1096267-76-3 serves as an electrophilic warhead for covalent modification of nucleophilic amino acid residues (cysteine, lysine) in target proteins [1]. This functionality enables synthesis of activity-based probes for target identification and chemoproteomic profiling. In contrast, non-electrophilic phenyl-benzothiazole analogs such as 2-phenylbenzothiazole derivatives lack this covalent engagement capability, making 1096267-76-3 uniquely suited for covalent probe campaigns where irreversible target modification is mechanistically desired [2].

Medicinal Chemistry SAR Expansion: 5-Chloro-2-Aryl Benzothiazole Library Synthesis

SAR analysis across 25 derivatives of the 5-chloro-2-aryl benzo[d]thiazole class revealed α-glucosidase inhibitory IC50 values spanning from 28.9 µM to >400 µM [1]. This >10-fold activity range demonstrates that aryl substitution profoundly modulates target engagement. 1096267-76-3 provides a pre-functionalized core with both 5-chloro substitution (electron-withdrawing) and a reactive chloromethyl handle, enabling parallel library synthesis via nucleophilic displacement to generate diverse analogs for rapid SAR interrogation [2].

Antimicrobial Lead Optimization: Multi-Drug Resistant Pathogen Programs

Benzothiazole-thiazole hybrids containing electron-withdrawing groups have demonstrated low MIC values (3.90-15.63 µg/mL) against bacterial and fungal targets [1]. Benzothiazole-chalcone hybrids have further shown activity against multi-drug resistant bacteria with MIC values comparable to ciprofloxacin (<0.5 µg/mL) [2]. The 5-chloro substituent in 1096267-76-3 aligns with SAR findings that halogenation enhances antimicrobial potency, positioning this building block for the synthesis of novel hybrid antimicrobial agents targeting resistant pathogens where established antibiotics show diminished efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.